(2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid
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Overview
Description
“(2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid” is a complex organic compound. It contains an amino group attached to a fluorophenyl group, and a carboxylic acid group attached to a methylbutanoic acid group . The presence of the fluorophenyl group suggests that this compound may have interesting chemical properties due to the electronegativity of fluorine .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atom could influence the overall structure due to its high electronegativity .Chemical Reactions Analysis
As an amino acid derivative, this compound would be expected to participate in reactions typical of amines and carboxylic acids . The fluorine atom might also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis of Valuable Fluorinated Amino Acids
Research has successfully synthesized valuable fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine from 4,4,4-trifluoro-3-methylbutanoic acid. These syntheses are crucial for their potential applications in medicinal and biological fields (Pigza et al., 2009).
Interactions of Dipeptides with Surfactants
Studies on the interactions of glycyl dipeptides with sodium dodecyl sulfate in aqueous solution provide insights into molecular behavior, which is significant for understanding the properties and behavior of peptides in different environments and their potential applications (Yan et al., 2010).
Tetrazole-Containing Derivatives
The synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid has been reported. These derivatives, due to the presence of the tetrazole group, might offer unique biological or pharmacological activities, warranting further research in relevant fields (Putis et al., 2008).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2S)-2-(4-fluoroanilino)-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-7(2)10(11(14)15)13-9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMPXWHKXRHNEO-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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